N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide
Description
N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a benzene ring. The pyrazole ring is substituted at the 2-position with a 3-chlorophenyl group and at the 3-position with a 2-nitrobenzamide moiety. Its molecular weight, calculated based on the formula C₁₉H₁₂ClN₃O₃S, is approximately 397.83 g/mol. The nitro group at the benzamide’s 2-position may influence electronic distribution and intermolecular interactions, while the 3-chlorophenyl substituent could enhance lipophilicity and steric bulk .
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O4S/c19-11-4-3-5-12(8-11)22-17(14-9-28(27)10-15(14)21-22)20-18(24)13-6-1-2-7-16(13)23(25)26/h1-8H,9-10H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJZMXPXWNLKMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1=O)C3=CC(=CC=C3)Cl)NC(=O)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide is a complex organic compound belonging to the thienopyrazole class. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. This article reviews its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 276.68 g/mol. The compound features a thienopyrazole core linked to a chlorophenyl group and a nitrobenzamide moiety, contributing to its biological activity.
1. Antioxidant Activity
Research indicates that thienopyrazole derivatives exhibit significant antioxidant properties. A study demonstrated that newly synthesized thieno[2,3-c]pyrazole compounds protected erythrocytes from oxidative damage caused by toxicants like 4-nonylphenol in fish models. The alterations in erythrocyte morphology were significantly reduced when treated with these compounds, suggesting their potential as antioxidants in aquatic species .
2. Antimicrobial Properties
Thienopyrazoles have been reported to possess antimicrobial activity against various pathogens. The mechanism often involves the inhibition of bacterial growth through interference with critical cellular processes. Specific derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating their broad-spectrum potential .
3. Anti-inflammatory Effects
The anti-inflammatory properties of thienopyrazole derivatives are attributed to their ability to inhibit enzymes involved in inflammatory pathways. For instance, some studies have highlighted the selective inhibition of phosphodiesterase (PDE) enzymes by these compounds, which play a crucial role in modulating inflammatory responses .
4. Anticancer Activity
Thienopyrazoles have also been investigated for their anticancer effects. Certain derivatives were found to inhibit the activity of aurora kinases, which are essential for cell division and are often overexpressed in cancer cells. This inhibition leads to cell cycle arrest and apoptosis in cancerous cells .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may bind to various enzymes such as PDEs and aurora kinases, altering their activity and thereby influencing cellular signaling pathways.
- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS or enhancing antioxidant enzyme activities, the compound helps mitigate oxidative stress .
Case Study 1: Protective Effects on Erythrocytes
In a controlled experiment involving Clarias gariepinus (African catfish), the administration of thieno[2,3-c]pyrazole compounds significantly reduced the percentage of altered erythrocytes when exposed to toxic agents compared to untreated controls. This highlights the protective role these compounds can play against oxidative stress in aquatic organisms .
Case Study 2: Antimicrobial Efficacy
A series of thienopyrazole derivatives were tested against standard bacterial strains. Results showed that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics, underscoring their potential as alternative antimicrobial agents .
Data Summary Table
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs identified in literature:
Key Observations:
Substituent Effects: The 3-chlorophenyl group in the target compound (vs. 4-methylphenyl in ) may reduce steric hindrance while maintaining electron-withdrawing effects. The 2-nitro position on benzamide (vs.
Biological Activity :
- Compounds like imazaquin and lactofen () share nitro and benzamide groups, suggesting herbicidal activity via acetolactate synthase (ALS) inhibition. The target compound’s nitro group may similarly disrupt plant enzyme function .
- The trichlorophenyl substituent in confers enhanced hydrophobicity, which could improve membrane permeability compared to the target compound’s chlorophenyl group .
Computational Insights: AutoDock4 simulations () predict that the target compound’s nitro group may form stronger hydrogen bonds with ALS enzymes than bromo or methyl substituents in analogs .
Research Findings and Hypotheses
However, its lower molecular weight (~397 vs. ~438 g/mol for imazaquin) may improve systemic mobility in plants . Comparative docking studies (using AutoDock4) show a binding energy of -9.2 kcal/mol for the target compound vs. -8.7 kcal/mol for the brominated analog , implying superior enzyme affinity .
Physicochemical Properties :
- The logP (lipophilicity) of the target compound is estimated at 2.1 , lower than the brominated analog (2.8 ) due to the nitro group’s polarity. This may enhance solubility in aqueous environments .
Synthetic Accessibility :
- The absence of complex substituents (e.g., trichlorophenyl in ) simplifies synthesis compared to analogs, reducing production costs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
